2-Bromo-4-methylthiazole-5-carboxamide: A Comprehensive Technical Guide on Reactivity, Synthesis, and Application Scaffolding
2-Bromo-4-methylthiazole-5-carboxamide: A Comprehensive Technical Guide on Reactivity, Synthesis, and Application Scaffolding
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic selection of molecular building blocks dictates the efficiency of downstream diversification. 2-Bromo-4-methylthiazole-5-carboxamide (CAS: 1254694-56-8) has emerged as a highly versatile, bifunctional heterocyclic scaffold. Characterized by an electron-deficient thiazole core, a highly reactive C2-bromine atom, and a C5-carboxamide group, this compound serves as a critical precursor for synthesizing diverse fused heterocyclic systems, antimicrobial agents, and targeted kinase inhibitors.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
Understanding the baseline quantitative properties of 2-Bromo-4-methylthiazole-5-carboxamide is essential for predicting its behavior in solvent systems, chromatographic purification, and biological environments. The presence of the bromine atom significantly increases the molecule's lipophilicity, while the carboxamide group acts as both a hydrogen bond donor and acceptor, influencing its topological polar surface area (TPSA).
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 2-Bromo-4-methyl-1,3-thiazole-5-carboxamide |
| CAS Registry Number | 1254694-56-8 |
| Molecular Formula | C₅H₅BrN₂OS |
| Molecular Weight | 221.07 g/mol |
| SMILES String | CC1=C(SC(=N1)Br)C(=O)N |
| Hydrogen Bond Donors | 1.0 |
| Hydrogen Bond Acceptors | 2.0 |
| Rotatable Bonds | 1 |
| Molar Refractivity | 37.91 m³/mol |
Data synthesized from commercial chemical databases and structural computational models[1][2].
Structural Reactivity & Mechanistic Diversification
The strategic importance of 2-bromo-4-methylthiazole-5-carboxamide lies in its orthogonal reactivity profile. The molecule possesses two distinct functional handles that can be selectively modified without interfering with one another[3].
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C2-Position (Bromine): The thiazole ring is inherently electron-withdrawing, a property further amplified by the C5-carboxamide group. This electronic environment makes the C2-carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Furthermore, the C2-bromine serves as an ideal electrophilic partner for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Heck couplings), allowing for the rapid introduction of aryl, heteroaryl, or alkyl substituents.
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C5-Position (Carboxamide): The primary amide can undergo dehydration to yield a reactive nitrile, or it can participate in directed cyclization reactions with adjacent functional groups introduced at the C4 or C2 positions. This is a standard pathway for constructing fused bicyclic systems, such as thiazolopyrimidines, which are prevalent motifs in biologically active compounds[3].
Fig 1: Divergent chemical reactivity pathways of the thiazole scaffold.
Synthetic Methodologies: A Self-Validating Protocol
While direct ammonolysis of ester precursors (e.g., in 30% ammonia water at 35°C) is documented[4], the most reliable and highest-yielding laboratory-scale synthesis of 2-bromo-4-methylthiazole-5-carboxamide utilizes the carboxylic acid precursor (2-bromo-4-methylthiazole-5-carboxylic acid) via carbodiimide-mediated amidation[3].
Causality of Reagent Selection: Converting the carboxylic acid directly to an acyl chloride using thionyl chloride (SOCl₂) is cost-effective but generates HCl gas, which can degrade sensitive functional groups or lead to unwanted side reactions on the thiazole core. Utilizing EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) provides a milder, highly controlled environment. EDC activates the carboxyl group to form an O-acylisourea intermediate. The addition of HOBt immediately converts this into an active ester, which suppresses the formation of unreactive N-acylurea byproducts, thereby maximizing the yield of the target carboxamide[3].
Step-by-Step Experimental Workflow
Reagents Required:
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2-Bromo-4-methylthiazole-5-carboxylic acid (1.0 eq)
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EDC·HCl (1.5 eq)
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HOBt (1.2 eq)
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Ammonium chloride (NH₄Cl) (3.0 eq) - Ammonia source
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N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Protocol:
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Activation: Dissolve 2-bromo-4-methylthiazole-5-carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere. Cool the mixture to 0°C using an ice bath. Add HOBt followed by EDC·HCl. Stir for 30 minutes.
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Validation Checkpoint: The solution should transition to a clear, slightly yellow state, indicating the formation of the active HOBt ester.
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Amidation: Add NH₄Cl to the reaction mixture. Dropwise, add DIPEA over 10 minutes. The DIPEA serves a dual purpose: it neutralizes the HCl salt of EDC and deprotonates NH₄Cl to generate free ammonia in situ for nucleophilic attack.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
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Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 10% Methanol in Dichloromethane). The starting material spot (lower Rf due to the carboxylic acid) must completely disappear, replaced by a new, higher Rf spot corresponding to the carboxamide.
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Workup & Extraction: Quench the reaction by pouring the mixture into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.
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Validation Checkpoint: Check the pH of the final aqueous wash; it should be neutral (~pH 7), confirming the removal of acidic/basic impurities.
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Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude yellow solid from an EtOAc/Hexanes mixture to yield the pure 2-bromo-4-methylthiazole-5-carboxamide.
Fig 2: Step-by-step synthetic workflow for carbodiimide-mediated amidation.
Pharmacological & Agrochemical Applications
The academic and industrial interest in 2-bromo-4-methylthiazole-5-carboxamide is heavily driven by its successful integration into biologically active molecules.
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Antimicrobial Agents: Derivatives of this scaffold have been synthesized using environmentally friendly "green chemistry" approaches (e.g., using PEG-400 as a solvent). These newly synthesized compounds have demonstrated remarkable in vitro growth inhibition across a wide spectrum of both Gram-positive and Gram-negative bacteria[5][6].
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Enzyme & Kinase Inhibitors: The core thiazole carboxamide structure is a proven pharmacophore in oncology and metabolic disease research. Derivatives have been identified as potent inhibitors of specific enzymes, such as c-Met kinase (implicated in cancer metastasis)[3], and as precursors for nitrile derivatives acting as inhibitors of dipeptidyl peptidase 1 (DPP1), which are utilized in drugs for respiratory system disorders[4].
References
- Title: 2-bromo-4-methylthiazole-5-carboxamide| CAS No:1254694-56-8 Source: ChemZQ URL
- Title: 2-Bromo-4-methylthiazole-5-carboxamide | Role as a Precursor in the Construction of Diverse Heterocyclic Scaffolds Source: Benchchem URL
- Title: Green Synthesis Approaches of 2-Bromo-4-methyl thiazole-5-carboxamide Derivatives as Potent Microbial Agents Source: Asian Journal of Chemistry URL
- Title: CA3190610A1 - Nitrile derivative that acts as inhibitor of dipeptidyl peptidase 1 and use thereof Source: Google Patents URL
- Title: CAS:848499-31-0, 2-溴噻唑-5-甲酰胺 Physicochemical Properties Source: Bidepharm URL
Sources
- 1. 2-bromo-4-methylthiazole-5-carboxamide| CAS No:1254694-56-8|ZaiQi Bio-Tech [chemzq.com]
- 2. CAS:848499-31-0, 2-溴噻唑-5-甲酰胺-毕得医药 [bidepharm.com]
- 3. benchchem.com [benchchem.com]
- 4. CA3190610A1 - Nitrile derivative that acts as inhibitor of dipeptidyl peptidase 1 and use thereof - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Journal archive. Articles: Asian Journal of Chemistry [oaji.net]
